An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analysis of 3-(Phenylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.
Chemical Properties and Structure
3-(Phenylthio)propanoic acid, also known as 3-(phenylsulfanyl)propanoic acid, is a carboxylic acid containing a phenylthio ether linkage. Its chemical and physical properties are summarized below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 3-(phenylsulfanyl)propanoic acid[1][2] |
| CAS Number | 5219-65-8[1][2] |
| Molecular Formula | C₉H₁₀O₂S[1][2] |
| Molecular Weight | 182.24 g/mol [1][2] |
| SMILES | O=C(O)CCSC1=CC=CC=C1[2] |
| InChI Key | IGPROYLOGZTOAM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white solid[1][3] |
| Melting Point | 53-55 °C[3] |
| Boiling Point | 184 °C at 10 Torr[3] |
| pKa (Predicted) | 4.27 ± 0.10[3] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water.[4] |
| Storage | Sealed in dry, room temperature conditions[1][3] |
Synthesis of 3-(Phenylthio)propanoic Acid
A common and effective method for the synthesis of 3-(phenylthio)propanoic acid is the conjugate addition of thiophenol to acrylic acid or the nucleophilic substitution of a 3-halopropanoic acid with thiophenol. The following is a representative protocol for the synthesis via conjugate addition.
Experimental Protocol: Synthesis via Michael Addition
Materials:
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Thiophenol
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Acrylic acid
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A basic catalyst (e.g., triethylamine or sodium hydroxide)
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An appropriate solvent (e.g., ethanol, water, or a solvent-free system)
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Hydrochloric acid (for acidification)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve thiophenol in the chosen solvent.
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Add the basic catalyst to the solution.
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Slowly add acrylic acid to the reaction mixture, maintaining a controlled temperature (e.g., room temperature or slightly elevated).
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Stir the reaction mixture for a specified time (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the solution under reduced pressure to obtain the crude 3-(phenylthio)propanoic acid.
Purification Protocol
The crude product can be purified by recrystallization or flash column chromatography.
Recrystallization:
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Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
Flash Column Chromatography:
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
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Collect the fractions containing the pure product and concentrate under reduced pressure.
Analytical Characterization
The structure and purity of synthesized 3-(phenylthio)propanoic acid can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Sample Preparation: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ) and characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of 3-(phenylthio)propanoic acid in cellular signaling pathways or its specific biological activities. Research on related compounds, such as 3-phenylpropionic acid and 3-(methylthio)propanoic acid, has shown some antimicrobial and metabolic regulatory properties. However, these findings cannot be directly extrapolated to 3-(phenylthio)propanoic acid without dedicated studies. Further investigation is required to elucidate the potential biological roles and mechanisms of action of this compound.
